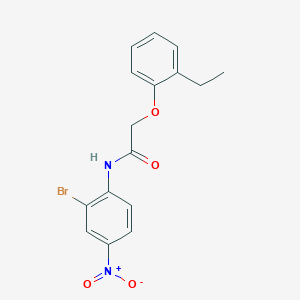
1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride, also known as AZI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. AZI is a selective antagonist of the β1-adrenergic receptor, which is a protein that is involved in the regulation of heart rate and blood pressure. In
科学的研究の応用
1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of cardiology, where this compound has been studied as a potential treatment for heart failure. This compound has been shown to improve cardiac function and reduce mortality in animal models of heart failure.
This compound has also been studied as a potential treatment for obesity. This compound has been shown to reduce food intake and body weight in animal models of obesity. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in these models.
作用機序
1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride is a selective antagonist of the β1-adrenergic receptor, which is a protein that is involved in the regulation of heart rate and blood pressure. By blocking the β1-adrenergic receptor, this compound reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a reduction in heart rate and blood pressure, which can be beneficial in the treatment of heart failure and hypertension.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models of heart failure, this compound has been shown to improve cardiac function by reducing oxidative stress and inflammation. Additionally, this compound has been shown to reduce fibrosis, which is a common feature of heart failure.
In animal models of obesity, this compound has been shown to reduce food intake and body weight by increasing energy expenditure and reducing fat accumulation. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity by reducing inflammation and improving insulin signaling.
実験室実験の利点と制限
One of the advantages of using 1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride in lab experiments is that it is a selective antagonist of the β1-adrenergic receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is that it has a relatively short half-life, which can make it difficult to achieve sustained inhibition of the β1-adrenergic receptor in vivo.
将来の方向性
There are several future directions for research on 1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride. One area of research is to further explore the potential applications of this compound in the treatment of heart failure and hypertension. Additionally, research could focus on developing new analogs of this compound that have longer half-lives and improved pharmacokinetic properties.
Another area of research is to explore the potential applications of this compound in the treatment of obesity and type 2 diabetes. Further research could focus on elucidating the molecular mechanisms by which this compound improves glucose tolerance and insulin sensitivity.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a selective antagonist of the β1-adrenergic receptor, which is involved in the regulation of heart rate and blood pressure. This compound has been shown to have several biochemical and physiological effects, including improving cardiac function and reducing body weight. While this compound has some limitations, it remains a useful tool for studying the role of the β1-adrenergic receptor in various physiological processes.
合成法
1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 2-isopropyl-5-methylphenol with epichlorohydrin to form 1-(2-isopropyl-5-methylphenoxy)-2,3-epoxypropane. This compound is then reacted with azepane in the presence of a Lewis acid catalyst to form 1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol. Finally, this compound is reacted with hydrochloric acid to form the hydrochloride salt of this compound.
特性
IUPAC Name |
1-(azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-15(2)18-9-8-16(3)12-19(18)22-14-17(21)13-20-10-6-4-5-7-11-20;/h8-9,12,15,17,21H,4-7,10-11,13-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYAITKVSUBQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5010721.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5010740.png)
![N-cyclohexyl-N-2-propyn-1-yl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5010750.png)

![4-tert-butyl-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5010778.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-fluoro-N-(2-furylmethyl)benzamide](/img/structure/B5010803.png)

![3-{[(4-phenoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5010815.png)
![N-[4-(cyanomethyl)phenyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5010817.png)
![2-(1H-pyrazol-1-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5010821.png)
![methyl 4-[2-(2-methylphenoxy)ethoxy]benzoate](/img/structure/B5010827.png)
![2-(3,4-dimethoxyphenyl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5010831.png)